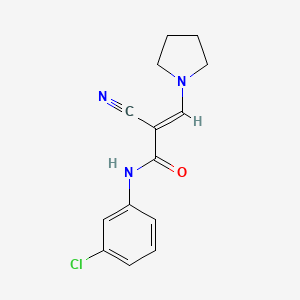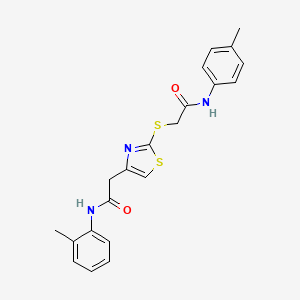
2,3,4,5,6-Pentafluorophenyl quinoline-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluorophenyl quinoline-4-sulfonate is a fluorinated aromatic compound known for its unique chemical properties It is characterized by the presence of a quinoline ring system substituted with a pentafluorophenyl group and a sulfonate group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentafluorophenyl quinoline-4-sulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The resulting quinoline intermediate is then subjected to further functionalization to introduce the pentafluorophenyl group and the sulfonate moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5,6-Pentafluorophenyl quinoline-4-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Sulfonates: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluorophenyl quinoline-4-sulfonate has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,3,4,5,6-pentafluorophenyl quinoline-4-sulfonate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Microbial Cell Membranes: Disruption of membrane integrity.
Cancer Cell Pathways: Inhibition of specific signaling pathways involved in cell growth and division.
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentafluorophenyl quinoline-4-sulfonate is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:
Quinoline-4-sulfonic Acid: Lacks the fluorinated phenyl group.
2,3,4,5,6-Pentafluorophenol: Lacks the quinoline and sulfonate groups.
Quinoline-8-sulfonate: Similar structure but with a different position of the sulfonate group.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) quinoline-4-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F5NO3S/c16-10-11(17)13(19)15(14(20)12(10)18)24-25(22,23)9-5-6-21-8-4-2-1-3-7(8)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFGYECLOSCBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821587.png)
![8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2821596.png)


![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2821599.png)
![N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2821601.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2821602.png)

![4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2821605.png)

